molecular formula C11H11ClO B8064000 (2R)-2-(2-chlorophenyl)cyclopentan-1-one

(2R)-2-(2-chlorophenyl)cyclopentan-1-one

Cat. No.: B8064000
M. Wt: 194.66 g/mol
InChI Key: PUZOTYDHLWXFFP-SECBINFHSA-N
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Description

(2R)-2-(2-Chlorophenyl)cyclopentan-1-one is a chiral cyclopentanone derivative featuring a 2-chlorophenyl substituent at the second carbon of the cyclopentane ring, with the R-configuration. While direct data on its synthesis or applications are absent in the provided evidence, comparisons with structurally related compounds offer insights into its behavior.

Properties

IUPAC Name

(2R)-2-(2-chlorophenyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9H,3,5,7H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZOTYDHLWXFFP-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Aromatic Chlorination

Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl
  • (2R,3R)-1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one () Structure: Features a 4-chlorophenyl group instead of 2-chlorophenyl, along with additional nitro and phenyl substituents. Crystallography: Orthorhombic crystal system (space group P2$1$2$1$2$_1$), with unit cell dimensions a = 8.4700 Å, b = 13.1515 Å, c = 20.7060 Å . Molecular Weight: 421.90 g/mol, significantly higher due to nitro and phenyl groups.
Halogen Variation: Fluorophenyl Derivatives
  • 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one () Structure: Substitutes fluorine for chlorine on the phenyl ring.

Aliphatic vs. Aromatic Substituents

  • 2-(Chloromethyl)-2-methylcyclopentan-1-one () Structure: Chloromethyl and methyl groups replace the aromatic substituent. Molecular Formula: C$7$H${11}$ClO (MW 146.62 g/mol), smaller than the target compound’s C${11}$H${11}$ClO.

Functional Group Modifications

Ketone vs. Alcohol Derivatives
  • (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol () Structure: Cyclopentanol core with a 2-chlorophenylamino group. Functional Impact: Replacement of the ketone with a hydroxyl group increases hydrogen-bonding capacity, influencing solubility and biological activity (e.g., receptor binding) .
α,β-Unsaturated Ketones
  • (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one () Structure: Conjugated enone system with dual chlorophenyl groups. Reactivity: The α,β-unsaturated ketone enables Michael addition reactions, absent in saturated cyclopentanones like the target compound .

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